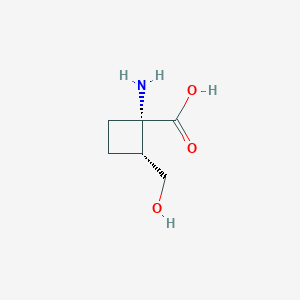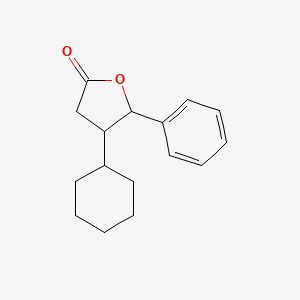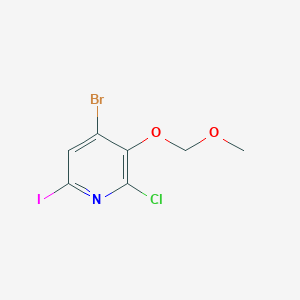![molecular formula C9H18N2 B12281762 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12281762.png)
3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propan-2-yl)-3-azabicyclo[311]heptan-6-amine is a compound with a unique bicyclic structure
Méthodes De Préparation
The synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine can be achieved through various methods. One notable method involves the conversion of bicyclo[1.1.1]pentan-1-amine to bicyclo[3.1.1]heptan-1-amines using imine photochemistry . This method is significant as it provides a way to create complex, sp3-rich primary amine building blocks. The reaction conditions typically involve the use of photochemical reactions to achieve the desired transformation.
Analyse Des Réactions Chimiques
3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties. The unique bicyclic structure of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine makes it a valuable compound for drug development and other biomedical research .
Mécanisme D'action
The mechanism of action of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptors and pathways involved.
Comparaison Avec Des Composés Similaires
3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine can be compared to other similar compounds, such as bicyclo[3.1.1]heptan-3-ol and bicyclo[3.1.1]heptan-1-amines . These compounds share a similar bicyclic structure but differ in their functional groups and chemical properties. The unique features of this compound, such as its specific amine group, make it distinct and valuable for various applications.
Propriétés
Formule moléculaire |
C9H18N2 |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
3-propan-2-yl-3-azabicyclo[3.1.1]heptan-6-amine |
InChI |
InChI=1S/C9H18N2/c1-6(2)11-4-7-3-8(5-11)9(7)10/h6-9H,3-5,10H2,1-2H3 |
Clé InChI |
OGAACZCNAIYNIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CC2CC(C1)C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride](/img/structure/B12281772.png)
